Phthalamic acid, N-phenylcarbamoylmethyl-
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Overview
Description
2-{[(2-anilino-2-oxoethyl)amino]carbonyl}benzoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzoic acid moiety linked to an anilino-oxoethyl group through an amide bond, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-anilino-2-oxoethyl)amino]carbonyl}benzoic acid typically involves the following steps:
Formation of the anilino-oxoethyl intermediate: This can be achieved by reacting aniline with ethyl oxalyl chloride in the presence of a base such as triethylamine.
Coupling with benzoic acid derivative: The intermediate is then coupled with a benzoic acid derivative, such as 2-aminobenzoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous flow synthesis: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-anilino-2-oxoethyl)amino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The anilino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-{[(2-anilino-2-oxoethyl)amino]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(2-anilino-2-oxoethyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: Proteins, enzymes, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific enzymes, modulate protein-protein interactions, or interfere with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
2-{[(2-anilino-2-oxoethyl)amino]carbonyl}benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or anilino moieties.
Other benzoic acid derivatives: Such as 2-aminobenzoic acid and its derivatives.
Uniqueness
2-{[(2-anilino-2-oxoethyl)amino]carbonyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[(2-anilino-2-oxoethyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H14N2O4/c19-14(18-11-6-2-1-3-7-11)10-17-15(20)12-8-4-5-9-13(12)16(21)22/h1-9H,10H2,(H,17,20)(H,18,19)(H,21,22) |
InChI Key |
CQWSPGNBXRNFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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